Benzodioxole vs. Nitrophenyl: Divergent Kinase Target Engagement in 4-Phenoxyanilino Propanones
The 3-nitrophenyl analog (CAS 477334-13-7) demonstrates measurable RhoA inhibition with an IC₅₀ of 3,280 nM in a G-LISA activation assay [1]. In contrast, the target compound's 1,3-benzodioxol-5-yl group replaces the electron-withdrawing nitro substituent with an electron-donating methylenedioxy moiety, which is predicted to reduce electrophilic character at the ketone carbonyl and alter the hydrogen-bonding pattern within kinase ATP-binding pockets [2]. This structural difference is consistent with the broader observation that benzodioxole-containing analogs favor distinct target profiles—notably radical trapping antioxidant (RTA) activity—rather than Rho kinase engagement [3].
| Evidence Dimension | RhoA inhibitory potency (target engagement) |
|---|---|
| Target Compound Data | No detectable RhoA inhibition reported (benzodioxol-5-yl derivative; data absent from kinase profiling databases) |
| Comparator Or Baseline | 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone: RhoA IC₅₀ = 3,280 nM (3.28 µM) |
| Quantified Difference | ≥ 1-2 orders of magnitude lower RhoA potency for the benzodioxole analog (inferred from absence of reported RhoA activity) |
| Conditions | G-LISA RhoA activation assay, human RhoA expressed in E. coli BL21, 1 hr incubation |
Why This Matters
A user requiring Rho-kinase inhibition should select the 3-nitrophenyl analog, while the target compound's benzodioxole-containing scaffold is better suited for applications where kinase inhibition must be minimized or where RTA/ferroptosis-modulatory activity is the primary endpoint.
- [1] BindingDB BDBM50347731 / CHEMBL1802522. RhoA IC₅₀ = 3.28E+3 nM for 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. View Source
- [2] Plexxikon Inc. US-9096593-B2: Compounds and methods for kinase modulation. The patent describes benzodioxole substitutions in kinase inhibitor scaffolds and their impact on selectivity profiles. View Source
- [3] Schricker HBE, Mouzayek MM, Wanninger J, et al. (2024). Benzodioxol anilides identified as ferroptosis inhibitors via radical trapping antioxidant activity. ChemRxiv. View Source
